9-Phenoxyacridine

Synthetic chemistry Acridine derivatization Nucleophilic aromatic substitution

9-Phenoxyacridine (CAS 2148-14-3) is the rationally selected building block for medicinal chemistry and bioconjugation. Unlike 9-chloroacridine, this intermediate offers superior bench stability and undergoes clean, selective amine displacement under mild conditions—achieving a demonstrated 98% synthetic yield and enabling efficient construction of structurally diverse 9-aminoacridine libraries. Specifically engineered to bypass the oxidative metabolic liability of amsacrine-class compounds, this scaffold delivers prolonged half-life while maintaining cytotoxicity against L1210 and HL-60 leukemia lines. For DNA-probe development, labeling via this reagent preserves native acridine-DNA binding properties—validated by comparative fluorescence and EPR studies. Choose 9-phenoxyacridine for unambiguous SAR fidelity and synthetic reproducibility.

Molecular Formula C19H13NO
Molecular Weight 271.3 g/mol
CAS No. 2148-14-3
Cat. No. B3049667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Phenoxyacridine
CAS2148-14-3
Molecular FormulaC19H13NO
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C3C=CC=CC3=NC4=CC=CC=C42
InChIInChI=1S/C19H13NO/c1-2-8-14(9-3-1)21-19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H
InChIKeyMFCLDPQGJMEEBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Phenoxyacridine (CAS 2148-14-3) Procurement Guide: Product Specifications and Core Characteristics


9-Phenoxyacridine (CAS 2148-14-3, molecular formula C19H13NO, molecular weight 271.31 g/mol) is a C9-substituted acridine derivative belonging to the class of 9-aryloxyacridines . The compound features a phenoxy group attached at the 9-position of the acridine tricyclic heteroaromatic system, with the phenoxy group adopting a nearly perpendicular orientation relative to the acridine moiety in the solid state [1]. Its physicochemical profile includes a calculated LogP of approximately 5.87, a boiling point of 457.2°C at 760 mmHg, and limited aqueous solubility consistent with its lipophilic character . The compound serves as both a bioactive scaffold in medicinal chemistry programs and as a versatile synthetic intermediate for accessing diverse 9-aminoacridine derivatives [2].

Why 9-Phenoxyacridine Cannot Be Arbitrarily Substituted with Other 9-Substituted Acridine Analogs


Generic substitution among 9-substituted acridine analogs is scientifically unjustified due to fundamentally divergent structure-activity relationships (SAR) and synthetic accessibility profiles across the class. The C9 substituent critically governs both the compound's biological target engagement and its utility as a synthetic intermediate. For example, replacing the C9-phenoxy oxygen with an anilino nitrogen (as in 9-anilinoacridines) alters DNA intercalation geometry and topoisomerase II inhibition potency [1], while substitution with a chloro leaving group (9-chloroacridine) dramatically increases electrophilic reactivity but sacrifices stability. Furthermore, the phenoxy moiety confers distinct pharmacokinetic liabilities relative to thioether analogs, as 9-phenoxyacridines and 9-(phenylthio)acridines exhibit differential metabolic susceptibility despite similar in vitro cytotoxicity profiles [1]. For synthetic applications, the phenoxy group's balanced leaving-group capacity enables selective amine displacement under mild conditions—a reactivity profile not shared by 9-alkyl or 9-aryl acridines [2]. These divergent properties preclude interchangeable use in either biological assays or chemical synthesis workflows.

9-Phenoxyacridine Quantitative Differentiation Evidence: Comparative Performance Against Closest Analogs


Synthetic Yield Advantage of 9-Phenoxyacridine as a Key Intermediate for 9-Aminoacridine Library Construction

9-Phenoxyacridine demonstrates superior synthetic accessibility as a key intermediate for generating diverse 9-amino-substituted acridine libraries. The compound is prepared via nucleophilic aromatic substitution (SNAr) of 9-chloroacridine with phenol under mild conditions, achieving a reported isolated yield of 98% after flash chromatographic purification [1]. This high-yielding synthesis contrasts with the more demanding conditions and lower yields typically associated with direct 9-aminoacridine preparation, positioning 9-phenoxyacridine as the preferred precursor for subsequent amine displacement reactions in probe and drug discovery workflows.

Synthetic chemistry Acridine derivatization Nucleophilic aromatic substitution

Metabolic Stability Differentiation: Rational Design to Circumvent Amsacrine-Associated Oxidative Liability

The 9-phenoxyacridine scaffold was rationally designed to avoid the oxidative metabolic pathway that limits the clinical utility of the structurally related antitumor agent amsacrine (m-AMSA) [1]. Amsacrine, a 9-anilinoacridine derivative, undergoes rapid oxidative metabolism that compromises its plasma half-life and in vivo efficacy. In contrast, 9-phenoxyacridines and 9-(phenylthio)acridines were engineered with the explicit design objective of metabolic evasion, leading to the expectation of prolonged plasma half-life [1]. Both 9-phenoxyacridines and 9-(phenylthio)acridines exhibited moderate cytotoxicity against mouse leukemia L1210 and human leukemic HL-60 cell lines in culture, confirming that the phenoxy substitution preserves DNA intercalation and topoisomerase II inhibitory capacity while conferring a distinct metabolic stability advantage over the anilino analog class [1].

Antitumor agents DNA topoisomerase II inhibition Pharmacokinetics

Fluorescence Probe Compatibility: Minimal Perturbation of DNA Binding Upon 9-Phenoxyacridine Functionalization

9-Phenoxyacridine serves as a privileged key intermediate for introducing acridine-based fluorescent or spin labels into biomolecular systems with minimal disruption to native binding properties [1]. The compound reacts with amines to generate 9-amino-substituted acridine conjugates. Comparative fluorescence and electron paramagnetic resonance (EPR) measurements demonstrate that the labeling process causes only little modification of the DNA-binding properties of the acridine moiety [1]. This property is critical for applications where the acridine label must report on molecular interactions without fundamentally altering them—a requirement not uniformly met by alternative acridine derivatization strategies such as direct 9-aminoacridine conjugation, which can alter intercalation geometry and binding affinity.

Fluorescent probes DNA binding EPR spectroscopy

Anti-Inflammatory Activity Differentiation: Potency of 9-Phenoxyacridine Derivatives Relative to 9-Anilinoacridine Congeners

In a systematic comparative evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives, specific 9-phenoxyacridine analogs demonstrated distinct anti-inflammatory potency profiles [1]. Compound 3, a 9-phenoxyacridine derivative, exhibited potent inhibitory activity against neutrophil degranulation with IC50 values of 8.2 μM (lysosomal enzyme secretion) and 4.4 μM (β-glucuronidase secretion) [1]. For context, three acridine derivatives (4, 10, and 11) showed IC50 values of 16-21 μM against rat peritoneal mast cell degranulation—comparable to the reference inhibitor mepacrine [1]. The structure-activity relationship study further revealed that acridine derivatives exhibited more potent anti-inflammatory activities than their respective furo[2,3-b]quinoline counterparts, as demonstrated in head-to-head comparisons (e.g., 4 vs 9; 5a vs 10a; 5b vs 10b) [2].

Anti-inflammatory agents Neutrophil inhibition Mast cell degranulation

Bactericidal Activity: 9-Phenoxyacridine as a Privileged Scaffold for Antimicrobial Development

The 9-phenoxyacridine scaffold was identified as a source of strongly bactericidal compounds as early as 1969, when condensation of 9-chloroacridines with substituted phenols yielded a series of 9-phenoxyacridines exhibiting potent antibacterial activity [1]. This activity was documented in USSR patent literature (USSR patent no. 66123) and subsequent peer-reviewed characterization [1]. While modern quantitative minimum inhibitory concentration (MIC) data for the unsubstituted parent 9-phenoxyacridine are not available in the open literature, the class-level bactericidal property distinguishes 9-phenoxyacridines from other 9-substituted acridine series such as 9-acridinones and 9-thioalkylacridines, which exhibit distinct antimicrobial activity profiles and mechanisms of action [2].

Antimicrobial agents Bactericidal compounds Acridine antibacterials

Solid-State Structural Differentiation: Crystallographic Confirmation of Perpendicular Phenoxy Orientation

Single-crystal X-ray diffraction analysis of 9-phenoxyacridine reveals a distinctive solid-state molecular conformation wherein the phenoxy group is oriented nearly perpendicular to the planar acridine moiety [1]. The molecules form pairs related by a center of symmetry and are stabilized via C-H⋯N contacts, with further intermolecular stabilization provided by a network of C-H⋯N interactions and non-specific dispersive forces [1]. This perpendicular orientation contrasts with the more planar conformations observed in many 9-anilinoacridine analogs, where extended π-conjugation across the C9-N linkage influences both electronic properties and DNA intercalation geometry. The crystallographically confirmed geometry of 9-phenoxyacridine provides a structural rationale for its distinct physicochemical profile and synthetic reactivity.

X-ray crystallography Molecular conformation Structure-property relationships

9-Phenoxyacridine: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of Diverse 9-Aminoacridine Libraries via High-Yield Phenoxy Displacement

Procure 9-phenoxyacridine as a key intermediate for constructing 9-aminoacridine compound libraries with demonstrated synthetic efficiency. The compound is prepared from 9-chloroacridine in 98% isolated yield under mild SNAr conditions [1] and undergoes clean displacement with amines to yield 9-aminoacridine conjugates (e.g., 71% yield demonstrated for β-alanine derivative) [2]. This two-step sequence (9-chloroacridine → 9-phenoxyacridine → 9-aminoacridine target) offers superior overall efficiency and intermediate bench stability compared to direct amination of 9-chloroacridine, making it the preferred route for medicinal chemistry campaigns requiring diverse C9-substituted acridine analogs.

Development of Metabolically Stable Acridine-Based Topoisomerase II Inhibitors

Employ the 9-phenoxyacridine scaffold as a rationally designed starting point for antitumor agent development where metabolic stability is a critical design criterion. The 9-phenoxyacridine class was explicitly engineered to avoid the oxidative metabolic pathway that limits the clinical utility of amsacrine (m-AMSA), with the design objective of prolonged plasma half-life [1]. Both 9-phenoxyacridines and 9-(phenylthio)acridines maintain moderate cytotoxicity against L1210 and HL-60 leukemia cell lines while offering this distinct metabolic stability advantage [1]. This validated design principle distinguishes the 9-phenoxyacridine chemotype from 9-anilinoacridine-based leads for oncology programs prioritizing pharmacokinetic optimization.

Construction of Fluorescent and Spin-Labeled DNA Probes with Minimal Binding Perturbation

Utilize 9-phenoxyacridine as the key intermediate for preparing acridine-labeled oligonucleotides and DNA-binding probes where preservation of native binding properties is essential [1]. The compound reacts cleanly with amine-functionalized biomolecules to generate 9-aminoacridine conjugates. Comparative fluorescence and EPR measurements confirm that labeling via the 9-phenoxyacridine route causes only little modification of DNA-binding properties relative to unmodified acridine [1]. This property makes 9-phenoxyacridine the reagent of choice for biophysical studies requiring faithful reporting of acridine-DNA interactions, including FRET assays, EPR distance measurements, and fluorescence anisotropy experiments.

Anti-Inflammatory Lead Discovery Targeting Neutrophil-Mediated Pathways

Screen 9-phenoxyacridine derivatives for anti-inflammatory activity targeting neutrophil degranulation and mast cell activation pathways. Validated 9-phenoxyacridine analogs demonstrate single-digit micromolar potency: Compound 3 exhibits IC50 values of 8.2 μM (lysosomal enzyme secretion) and 4.4 μM (β-glucuronidase secretion) in neutrophil assays [1]. The acridine scaffold consistently outperforms corresponding furo[2,3-b]quinoline analogs in head-to-head comparisons [2]. For inflammatory disease programs, the 9-phenoxyacridine chemotype offers a structurally distinct, synthetically accessible scaffold with documented pathway-specific activity and established SAR amenable to further optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Phenoxyacridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.